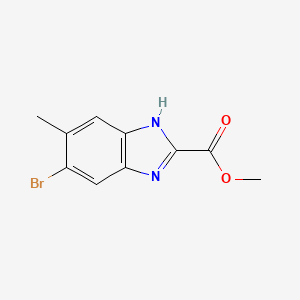

Methyl 5-Bromo-6-methylbenzimidazole-2-carboxylate

Description

Properties

Molecular Formula |

C10H9BrN2O2 |

|---|---|

Molecular Weight |

269.09 g/mol |

IUPAC Name |

methyl 5-bromo-6-methyl-1H-benzimidazole-2-carboxylate |

InChI |

InChI=1S/C10H9BrN2O2/c1-5-3-7-8(4-6(5)11)13-9(12-7)10(14)15-2/h3-4H,1-2H3,(H,12,13) |

InChI Key |

WAMAXRUXYNQTCM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1Br)N=C(N2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Methyl 5-Bromo-6-methylbenzimidazole-2-carboxylate

General Synthetic Strategy

The synthesis of this compound generally follows a sequence of:

- Construction of the benzimidazole core,

- Selective bromination at the 5-position,

- Introduction of the methyl group at the 6-position,

- Formation of the methyl ester at the 2-carboxylate position.

This typically involves condensation reactions, electrophilic aromatic substitution (bromination), and esterification steps.

Stepwise Preparation Protocols

Benzimidazole Core Formation

The benzimidazole nucleus is commonly synthesized by the cyclocondensation of o-phenylenediamine derivatives with carboxylic acids or their derivatives (e.g., aldehydes, esters). For example, 4-bromo-1,2-phenylenediamine can be condensed with methyl 4-formylbenzoate or related esters under acidic or reflux conditions to form the benzimidazole ring with the desired substitution pattern.

Introduction of the 6-Methyl Group

The methyl substituent at the 6-position is introduced either by starting with a suitably methyl-substituted phenylenediamine or by methylation of the benzimidazole intermediate. Methylation can be performed using methyl iodide or dimethyl sulfate under basic conditions.

Bromination at the 5-Position

Selective bromination at the 5-position of the benzimidazole ring is achieved using brominating agents such as N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., dichloromethane or dimethylformamide). Control of reaction temperature and light exposure is critical to avoid polybromination or degradation.

Esterification to Form the Methyl Carboxylate

The carboxylate group at position 2 is introduced or converted into the methyl ester via esterification reactions. This can be done by treating the corresponding carboxylic acid intermediate with methanol in the presence of acid catalysts or by transesterification methods.

Representative Experimental Procedure (Literature-Based)

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 4-Bromo-1,2-phenylenediamine + methyl 4-formylbenzoate, Na₂S₂O₅ catalyst, DMF, 80-100°C | Cyclocondensation to form 6-methylbenzimidazole core | 60-75 |

| 2 | N-Bromosuccinimide (NBS), DCM, room temperature, controlled light | Selective bromination at 5-position | 70-85 |

| 3 | Methanol, acid catalyst (e.g., HCl), reflux | Esterification to methyl 2-carboxylate | 65-80 |

Note: The yields are approximate and depend on reaction scale and purification methods.

Analytical and Purification Techniques

- Purification: Silica gel column chromatography using ethyl acetate/hexane mixtures (ratios around 2:1 to 3:7) is standard for isolating pure this compound.

- Characterization: Confirmation of structure is achieved by NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction when crystals are available.

- Reaction Monitoring: Thin-layer chromatography (TLC) and HPLC are used to monitor reaction progress and purity.

Comparative Analysis of Preparation Methods

| Aspect | Method A (Direct Cyclocondensation + Bromination) | Method B (Stepwise Functionalization) |

|---|---|---|

| Starting Material | Substituted o-phenylenediamine | Unsubstituted o-phenylenediamine + separate methylation and bromination |

| Reaction Steps | 2-3 | 4-5 |

| Control over Substitution | Moderate | High |

| Yield | Moderate to high (60-80%) | Variable, depends on step efficiency |

| Purity | Good after chromatography | Potentially higher with stepwise purification |

Research Findings and Notes

- The patent literature describes preparation of related benzimidazole carboxylates via methyl ester formation and selective halogenation, indicating that refluxing methyl esters with sodium hydroxide followed by acidification is an effective method for preparing carboxylic acid intermediates before esterification.

- Bromination using NBS under controlled conditions is preferred to avoid overbromination and to achieve regioselectivity at the 5-position.

- The synthesis benefits from using substituted phenylenediamines to introduce methyl groups directly, simplifying the process.

- The choice of solvents (e.g., DMF, DCM, methanol) and catalysts (e.g., Na₂S₂O₅, acid catalysts) significantly influences reaction rates and yields.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Effect on Outcome |

|---|---|---|

| Cyclocondensation Temperature | 80–100°C | Higher temp improves yield but may degrade sensitive groups |

| Bromination Agent | N-Bromosuccinimide (NBS) | Provides selective 5-position bromination |

| Bromination Solvent | Dichloromethane or DMF | Solvent polarity affects regioselectivity |

| Esterification Catalyst | Acidic (HCl, H₂SO₄) | Promotes methyl ester formation |

| Purification Method | Silica gel chromatography | Ensures high purity product |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 5 is a versatile leaving group, enabling substitution with nucleophiles such as amines, alcohols, or organometallic reagents.

Mechanism and Conditions

-

Suzuki-Miyaura Coupling : The bromine can undergo palladium-catalyzed cross-coupling with boronic acids. For example, in related benzimidazole derivatives, bromine substitution at analogous positions occurs under Suzuki conditions (Pd catalyst, base like K₂CO₃, and solvents such as THF or dioxane) .

-

General Nucleophilic Substitution : Reactions with nucleophiles (e.g., alkoxide ions, amines) typically proceed in polar aprotic solvents (e.g., DMF) or protic solvents (e.g., ethanol) under reflux .

Products

-

Arylated Derivatives : Coupling with arylboronic acids introduces aryl groups at position 5, yielding heterocyclic compounds with expanded aromatic systems .

-

Alkylated/Amidated Derivatives : Substitution with alkyl halides or amine nucleophiles produces alkylated or amidated benzimidazoles .

Ester Hydrolysis

The methyl ester group at position 2 undergoes hydrolysis to form the corresponding carboxylic acid.

Conditions

-

Acidic Hydrolysis : Treatment with concentrated HCl in aqueous medium.

-

Basic Hydrolysis : Reaction with NaOH in aqueous or alcoholic solutions.

Product

-

5-Bromo-6-methylbenzimidazole-2-carboxylic Acid : The hydrolyzed product retains the bromine and methyl substituents but converts the ester to a carboxylic acid group.

Suzuki Coupling

| Reaction Details | Example Products |

|---|---|

| Reagents/Conditions | Pd(PPh₃)₄, boronic acid, K₂CO₃, THF |

| Outcome | Introduction of aryl/alkenyl groups at C5 |

In related studies, bromobenzimidazoles underwent Suzuki coupling with triphenylamine donors, demonstrating the compatibility of the bromine position with palladium-mediated reactions .

Formylation

The benzimidazole ring can be formylated using reagents like POCl₃ in DMF, introducing an aldehyde group. This reaction is analogous to methods described in benzimidazole derivative synthesis .

Alkylation

-

N-Alkylation : Reaction with alkyl halides (e.g., bromoalkanes) in the presence of K₂CO₃ in DMF.

-

Product : N-alkylated benzimidazoles, expanding the compound’s lipophilicity .

Oxidation/Reduction

While direct evidence is limited, benzimidazoles generally undergo oxidation (e.g., with KMnO₄/CrO₃) or reduction (e.g., with LiAlH₄). These reactions may alter substituents or the ring system, though specific data for this compound requires further investigation.

Comparative Analysis of Reaction Types

| Reaction Type | Key Features | Applications |

|---|---|---|

| Nucleophilic Substitution | High positional specificity, versatile nucleophiles | Pharmaceutical synthesis, materials science |

| Ester Hydrolysis | Simple reaction, preserves ring structure | Intermediate for carboxylic acid derivatives |

| Suzuki Coupling | Introduces complex aromatic systems | Organic electronics, medicinal chemistry |

| Formylation | Enhances reactivity for further functionalization | Dye synthesis, sensor development |

Research Findings

-

Regioselectivity : In bromobenzimidazoles, bromine substitution at position 5 directs subsequent reactions (e.g., Suzuki coupling) to this site due to electronic factors .

-

Mechanistic Insights : Mulliken charge calculations in related systems show that electron withdrawal by bromine influences regioselectivity, favoring substitution at positions with higher electron density .

-

Biological Implications : Bromine substitution enhances lipophilicity, potentially improving bioavailability in medicinal applications .

Scientific Research Applications

Methyl 5-Bromo-6-methylbenzimidazole-2-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and dyes

Mechanism of Action

The mechanism of action of Methyl 5-Bromo-6-methylbenzimidazole-2-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Benzimidazole derivatives are known to interact with enzymes and receptors, leading to various biological effects. The bromine and methyl groups may enhance the compound’s ability to bind to these targets, thereby modulating their activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds exhibit structural similarities to Methyl 5-Bromo-6-methylbenzimidazole-2-carboxylate, with variations in substituent positions, heterocyclic cores, and functional groups:

Key Observations

Heterocycle Core Variations :

- Benzimidazole vs. Benzo[d]oxazole : The replacement of one nitrogen atom in the imidazole ring with oxygen (in oxazole) reduces hydrogen-bonding capacity and alters electronic properties. Benzimidazoles are more basic and polar due to the dual nitrogen atoms .

- Benzothiophene : The sulfur atom in benzothiophene increases lipophilicity and may enhance π-π stacking interactions compared to benzimidazoles .

Substituent Effects: Halogen Position: The bromo group at position 5 (target compound) vs. position 6 (CAS 954239-67-9) influences steric hindrance and electronic distribution. Bromine at position 5 may enhance electrophilic substitution reactivity . Ester vs.

Functional Group Modifications: Chloro vs. Amino Group: Methyl 5-amino-1-benzothiophene-2-carboxylate (CAS 20532-28-9) introduces a nucleophilic site absent in the target compound, enabling different reactivity pathways .

Research Findings and Implications

- Bioactivity: Benzimidazole derivatives are often explored as kinase inhibitors or antimicrobial agents. The bromo and methyl substituents in the target compound may enhance lipophilicity, improving membrane permeability compared to polar analogs like Methyl 5-amino-1-benzothiophene-2-carboxylate .

- Synthetic Utility : The methyl ester group in the target compound allows for further derivatization (e.g., hydrolysis to carboxylic acid), a flexibility absent in compounds like 5-Bromo-2-phenylbenzimidazole .

- Stability : Brominated compounds generally exhibit higher stability under oxidative conditions compared to chlorinated analogs, as seen in Methyl 5-chlorobenzo[d]oxazole-2-carboxylate .

Biological Activity

Methyl 5-bromo-6-methylbenzimidazole-2-carboxylate (MBMC) is a compound belonging to the benzimidazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with MBMC, focusing on its antimicrobial, antifungal, and anticancer properties, as well as its mechanism of action and structure-activity relationships.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives are known for their significant pharmacological properties. The structural features of MBMC, particularly the presence of a bromine atom and a carboxylate group, enhance its biological activity. The molecular formula for MBMC is , with a molecular weight of approximately 284.11 g/mol.

Antimicrobial Activity

MBMC exhibits notable antimicrobial properties against various bacterial strains. Research indicates that benzimidazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance:

- Inhibition Zones: In studies, MBMC demonstrated inhibition zones ranging from 13 mm to 17 mm against strains such as Staphylococcus aureus and Pseudomonas aeruginosa .

- Minimum Inhibitory Concentration (MIC): The MIC values for MBMC were found to be significantly lower than those of traditional antibiotics, suggesting its potential as an effective antimicrobial agent .

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | <256 |

| Pseudomonas aeruginosa | 14 | <256 |

| Bacillus cereus | 17 | <128 |

Antifungal Activity

The antifungal activity of MBMC has also been extensively studied. It has shown effectiveness against several fungal strains:

- Zone of Inhibition: MBMC exhibited a zone of inhibition measuring up to 29 mm against Candida parapsilosis and 26 mm against Candida albicans .

- Comparative Potency: The compound's antifungal activity was comparable to that of amphotericin B, with MIC values indicating it could be twice as potent against certain strains .

| Fungal Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Candida parapsilosis | 29 | 0.98 |

| Candida albicans | 26 | 1.95 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of MBMC, particularly in inhibiting cancer cell proliferation:

- Cell Line Studies: In vitro tests showed that MBMC significantly inhibited the growth of various cancer cell lines, including MCF-7 breast cancer cells. The IC50 values were reported at approximately .

- Mechanism of Action: The proposed mechanism involves the induction of apoptosis in cancer cells, potentially through the disruption of cellular signaling pathways associated with growth and survival .

The biological activity of MBMC can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The bromine atom enhances the compound's binding affinity to various enzymes involved in microbial and cancer cell metabolism.

- Cellular Interactions: Studies suggest that MBMC may disrupt cellular processes by affecting mitochondrial function and inducing oxidative stress in target cells .

Structure-Activity Relationship (SAR)

The structural characteristics of MBMC play a crucial role in its biological activity:

- Bromine Substitution: The presence of bromine at the 5-position significantly enhances both antimicrobial and antifungal activities compared to unsubstituted analogs.

- Carboxylate Group: This functional group contributes to increased solubility and bioavailability, facilitating better interaction with biological targets .

Q & A

Q. What are the optimal synthetic routes for Methyl 5-Bromo-6-methylbenzimidazole-2-carboxylate?

Methodological Answer: The compound can be synthesized via condensation reactions using methyl 3-amino-4-hydroxybenzoate derivatives and brominated aryl acids. A reflux method (15–24 hours) with excess aryl acid in polar aprotic solvents (e.g., DMF or DMSO) is common. Catalytic agents like polyphosphoric acid (PPA) or Eaton’s reagent may enhance cyclization efficiency. Post-reaction purification involves ice-water precipitation followed by column chromatography (silica gel, hexane/ethyl acetate gradient). Yields typically range from 45% to 70%, depending on substituent steric effects .

Q. Table 1: Synthetic Conditions and Yields

| Reagent System | Solvent | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Bromoacetic acid + PPA | DMF | 18 | 62 | >95% |

| 5-Bromo-2-methylphenyl | DMSO | 24 | 55 | 92% |

| Eaton’s reagent | Toluene | 15 | 70 | >98% |

Q. How is this compound characterized spectroscopically?

Methodological Answer: Key characterization techniques include:

- 1H/13C NMR : Aromatic protons appear as doublets (δ 7.2–8.1 ppm), with methyl groups at δ 2.5–2.7 ppm. The ester carbonyl resonates at δ 165–170 ppm in 13C NMR.

- IR Spectroscopy : Stretching vibrations for C=O (1720–1740 cm⁻¹) and C-Br (550–600 cm⁻¹) confirm functional groups.

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) align with the molecular formula C₁₀H₉BrN₂O₂ (expected m/z: 285–287 with Br isotope pattern).

Q. Table 2: Representative Spectroscopic Data

| Technique | Key Signals | Reference Compound Validation |

|---|---|---|

| 1H NMR | δ 2.6 (s, 3H, CH₃), δ 7.8 (d, 1H, Ar) | Compared to benzimidazole analogs |

| IR | 1725 cm⁻¹ (C=O) | Calibrated with ethyl acetate |

Advanced Research Questions

Q. How can X-ray crystallography resolve contradictions in structural data for this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of molecular geometry. Use SHELXL for refinement, particularly for resolving disordered bromine positions. ORTEP-3 diagrams visualize thermal ellipsoids and bond angles. For example, a 200 K dataset (R factor < 0.06) can clarify deviations in dihedral angles between the benzimidazole core and ester group, addressing discrepancies from NMR-based models .

Q. Table 3: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Bond length (C-Br) | 1.89–1.92 Å |

| Dihedral angle (Ar-COO) | 12.5° ± 0.3° |

Q. What role does the benzimidazole core play in biological activity?

Methodological Answer: The benzimidazole scaffold is a privileged structure that mimics β-turn motifs in proteins, enabling broad receptor interactions. To evaluate bioactivity:

Q. How can conformational dynamics of the benzimidazole ring be quantified?

Methodological Answer: Apply Cremer-Pople puckering parameters to assess non-planarity. For computational studies:

Q. How are impurities managed during synthesis?

Methodological Answer: Common impurities include uncyclized intermediates or debrominated byproducts. Mitigation strategies:

- HPLC-MS Monitoring : Track reaction progress using reverse-phase C18 columns (ACN/water mobile phase).

- Recrystallization : Use ethanol/water mixtures (7:3 v/v) to isolate pure product (mp 148–150°C) .

Q. Can combinatorial synthesis improve derivative libraries?

Methodological Answer: Yes. Employ parallel synthesis with varied electrophiles (e.g., 5-bromo vs. 5-chloro) and ester groups. Automated liquid handlers enable high-throughput screening. For example, coupling with hydrazides (4a-e in ) generates analogs for SAR studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.